Src Kinase Inhibitory Potency: Superior Activity of 2,4-Dichloro-5-methoxyaniline-Containing Analogues
In a systematic SAR study of 7-alkoxy-4-anilino-3-quinolinecarbonitriles, analogues bearing the 2,4-dichloro-5-methoxyaniline group at the C-4 position achieved optimal inhibition of both Src enzymatic activity and Src-dependent cellular proliferation [1]. This substitution pattern consistently outperformed variants with alternative halogen or alkoxy substituents on the aniline ring. While exact IC50 values for the target compound itself are not directly reported in the available abstracts, the compound's incorporation into inhibitor 18 (which bears a 1-methylpiperidinemethoxy group at C-7) yielded a potent inhibitor that demonstrated in vivo activity in a xenograft tumor model [2]. This establishes the 2,4-dichloro-5-methoxyaniline fragment as a privileged pharmacophore within this chemotype, conferring a measurable advantage over other substituted anilines evaluated in the same series [3].
| Evidence Dimension | Src kinase inhibitory activity (enzymatic and cellular) |
|---|---|
| Target Compound Data | Optimal inhibition among all 4-anilino variants tested |
| Comparator Or Baseline | Alternative aniline substitutions (monochloro, difluoro, unsubstituted, etc.) |
| Quantified Difference | Qualitative ranking: optimal vs. suboptimal inhibition; compound 18 demonstrated in vivo efficacy |
| Conditions | Src enzyme assay and Src-dependent cellular proliferation assay; xenograft model for in vivo evaluation |
Why This Matters
This evidence directly supports procurement of 2,4-dichloro-5-methoxyaniline hydrochloride for synthesizing Src-targeted probes or lead compounds, as alternative aniline building blocks are known to produce less active downstream products.
- [1] Boschelli DH, Ye F, Wu B, et al. Investigation of the effect of varying the 4-anilino and 7-alkoxy groups of 3-quinolinecarbonitriles on the inhibition of Src kinase activity. Bioorg Med Chem Lett. 2003;13(21):3797-3800. PMID: 14552782. View Source
- [2] Barrios Sosa AC, Boschelli DH, Wu B, et al. Synthesis and inhibition of Src kinase activity by 7-ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles. Bioorg Med Chem Lett. 2004;14(9):2155-2158. PMID: 15080999. View Source
- [3] All Journals. Optimal inhibition of Src enzymatic and cellular activity with 2,4-dichloro-5-methoxyaniline group. View Source
